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Compound of Interest

Compound Name: SHR1653

Cat. No.: B15607533

This technical guide provides a comprehensive overview of the preclinical safety and toxicity
data for SHR1653, a potent and selective oxytocin receptor (OTR) antagonist. The information
is intended for researchers, scientists, and drug development professionals, offering a detailed
look at the compound's safety profile, experimental methodologies, and mechanism of action.

Executive Summary

SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin receptor (OTR) with
excellent blood-brain barrier penetration.[1][2] Preclinical investigations, including in vitro and in
vivo studies, have been conducted to establish its safety and toxicity profile prior to clinical
evaluation. This document summarizes the key findings from these non-clinical studies,
including acute toxicity assessments in rodents. The data indicates a favorable safety margin
for SHR1653.

Mechanism of Action and Signaling Pathway

SHR1653 exerts its pharmacological effect by competitively binding to the oxytocin receptor, a
G-protein coupled receptor (GPCR).[1] This binding inhibits the downstream signaling cascade
typically initiated by oxytocin. The oxytocin receptor is structurally similar to vasopressin

receptors (V1A, V1B, and V2), but SHR1653 has demonstrated high selectivity for the OTR.[1]

[2]

The binding of oxytocin to its receptor activates Gg/11 proteins, leading to the activation of
phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
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inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular
calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
This cascade ultimately leads to various physiological responses, such as uterine contractions.
SHR1653 blocks this entire pathway by preventing the initial binding of oxytocin.
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Caption: SHR1653 Mechanism of Action and Signaling Pathway.

Preclinical Safety and Toxicity Data

A non-GLP 7-day acute toxicity study was conducted in rats to evaluate the safety profile of
SHR1653.[1]

In Vitro Activity

The inhibitory activity of SHR1653 was assessed against the human oxytocin receptor (hOTR).

Parameter Value Reference

IC50 (hOTR) 15 nM [3]

Acute Toxicity Study in Rats

The study evaluated the effects of SHR1653 at three different dose levels.
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Dosage (mg/kg) Key Observations
100 Well tolerated, no abnormal findings.[1]
300 Well tolerated, no abnormal findings.[1]

Well tolerated, increased urinary output

900
observed.[1]

Safety Margin Assessment

Based on the acute toxicity study, the following safety parameters were determined.

Parameter Value Reference

No-Observed-Adverse-Effect

300 mg/k 1
Level (NOAEL) 9 s

Maximum Tolerated Dose

>900 mg/k 1
(MTD) g9/kg [1]

10-fold (based on an

Estimated Safety Margin o [1]
efficacious dose of 30 mg/kg)

Experimental Protocols
Non-GLP 7-Day Acute Rat Toxicity Study

Objective: To assess the potential toxicity of SHR1653 following daily oral administration to rats

for 7 days.

Animal Model: Rats (strain not specified in the available literature).
Dosage Groups:

e Group 1: 100 mg/kg

e Group 2: 300 mg/kg

e Group 3: 900 mg/kg
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» A control group receiving vehicle is implied but not explicitly stated in the source material.

Route of Administration: Oral (assumed based on the context of developing an orally potent
antagonist).

Duration of Treatment: 7 days.
Parameters Monitored:

Clinical observations

Body weight

Hematology

Blood chemistry

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum
Tolerated Dose (MTD).
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Caption: Workflow for the 7-Day Acute Rat Toxicity Study.
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Conclusion

The preclinical data available for SHR1653 suggests a favorable safety and toxicity profile. In a
7-day acute toxicity study in rats, the compound was well-tolerated up to a dose of 900 mg/kg,
with only increased urinary output noted at this highest dose. The determined NOAEL of 300
mg/kg provides a solid basis for establishing a safe starting dose in first-in-human clinical trials.
The high selectivity for the oxytocin receptor over vasopressin receptors further supports a
potentially low risk of off-target effects. These findings, combined with its potent OTR
antagonist activity, position SHR1653 as a promising therapeutic candidate. Further long-term
toxicology studies will be necessary to fully characterize its safety profile for chronic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

